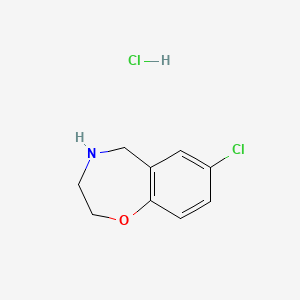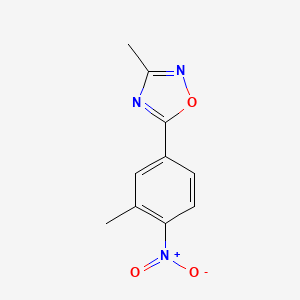![molecular formula C10H12N2OS B1521291 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amin CAS No. 1152599-44-4](/img/structure/B1521291.png)
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amin
Übersicht
Beschreibung
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Thiophenderivate wurden als Ausgangsmaterialien bei der Synthese von Antikrebsmitteln eingesetzt . Das Vorhandensein des Thiophenrests in der Struktur von 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amin deutet auf potenzielle Anwendungen in der Krebsforschungsbehandlung hin. Sein struktureller Rahmen könnte für die Entwicklung neuartiger Chemotherapeutika untersucht werden, insbesondere zur gezielten Behandlung bestimmter Krebszelllinien durch selektive Zytotoxizität.
Anti-Atherosklerose-Mittel
Die Thiophenkomponente der Verbindung wird auch bei der Synthese von Anti-Atherosklerose-Mitteln verwendet . Atherosklerose ist eine Erkrankung, die durch Verhärtung und Verengung der Arterien aufgrund von Plaquebildung gekennzeichnet ist. Die Forschung zur Verwendung von Thiophenderivaten könnte zu neuen Behandlungen führen, die das Fortschreiten dieser Herzkrankheit verhindern oder umkehren.
Metallkomplexbildner
Thiophenderivate wirken als Metallkomplexbildner . This compound könnte auf seine Fähigkeit untersucht werden, Komplexe mit verschiedenen Metallen zu bilden. Diese Komplexe können vielfältige Anwendungen haben, darunter die Katalyse in organischen Reaktionen sowie die Gestaltung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften.
Entwicklung von Insektiziden
Die strukturellen Attribute von Thiophen sind vorteilhaft bei der Entwicklung von Insektiziden . Die fragliche Verbindung könnte ein Vorläufer oder ein Wirkstoff in der Formulierung von Insektiziden sein, die auf bestimmte Schädlinge abzielen, und eine umweltfreundlichere Alternative zu herkömmlichen Pestiziden bieten.
Kinase-Hemmung
Kinasen sind Enzyme, die eine entscheidende Rolle bei der Regulierung verschiedener zellulärer Prozesse spielen. Thiophenderivate haben ein Potenzial für die Hemmung der Kinaseaktivität gezeigt . Daher könnte This compound wertvoll bei der Entwicklung von Kinaseinhibitoren sein, die wichtig für die Behandlung von Krankheiten wie Krebs und Entzündungsstörungen sind.
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von Thiophenderivaten machen sie zu Kandidaten für die Entwicklung neuer Antibiotika . Die Forschung zu This compound könnte zum Kampf gegen Antibiotika-resistente Bakterien beitragen, indem eine neue Klasse von antimikrobiellen Wirkstoffen bereitgestellt wird.
Materialwissenschaftliche Anwendungen
Thiophen und seine Derivate sind aufgrund ihrer leitfähigen Eigenschaften bedeutsam in der Materialwissenschaft . Die untersuchte Verbindung könnte bei der Herstellung von leitfähigen Polymeren verwendet werden, die für die Entwicklung elektronischer Geräte, einschließlich Sensoren und Solarzellen, unerlässlich sind.
Neuropharmakologische Wirkstoffe
Angesichts der therapeutischen Bedeutung von Thiophenderivaten in der Neuropharmakologie, einschließlich anti-Angst- und Antipsychotika-Effekten , könnte This compound auf seine potenzielle Verwendung bei der Behandlung neurologischer Erkrankungen untersucht werden.
Wirkmechanismus
Thiophenes
are a class of heterocyclic compounds that contain a ring of four carbon atoms and one sulfur atom . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophenes have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemische Analyse
Biochemical Properties
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known for its electron-rich nature, which allows it to participate in various biochemical interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activities. Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their functions. The interactions between 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine and these biomolecules are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Cellular Effects
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine has been observed to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can interact with transcription factors, thereby influencing gene expression. These interactions result in changes in cellular functions and responses, highlighting the compound’s potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine can lead to sustained changes in cellular functions, such as altered gene expression profiles and metabolic activities. These findings suggest that the compound’s effects are not transient and can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced cellular functions and improved metabolic profiles. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine .
Metabolic Pathways
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolic intermediates, thereby affecting overall metabolic homeostasis. The interactions between 3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine and metabolic enzymes underscore its role in modulating metabolic pathways .
Eigenschaften
IUPAC Name |
3-(3-thiophen-2-ylpropyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10-7-8(12-13-10)3-1-4-9-5-2-6-14-9/h2,5-7H,1,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPXHDZGGCTGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)


![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)


